Tetramethrin

Beschreibung

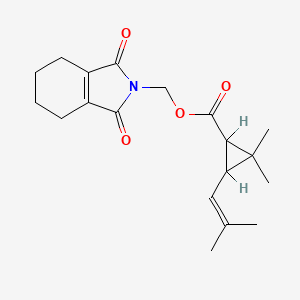

This compound is a phthalimide insecticide, a member of maleimides and a cyclopropanecarboxylate ester. It has a role as a pyrethroid ester insecticide. It is functionally related to a chrysanthemic acid.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for parasitic infection. It was withdrawn in at least one region.

This compound is a potent synthetic insecticide in the pyrethroid (type 1) family. A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. (L811)

structure

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBMCYHAMVGWJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Record name | TETRAMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032649 | |

| Record name | Tetramethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetramethrin appears as colorless crystals with slight odor. Non corrosive. Used as an insecticide., Colorless crystals; [CAMEO], COLOURLESS CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., YELLOW OR BROWN VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TETRAMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

180-190 °C at 0.1 mm Hg | |

| Record name | TETRAMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Methanol (53 g/kg), hexane (20 g/kg), xylene (1 g/kg), acetone, toluene., In acetone, ethanol, methanol, hexane, n-octanol all >2 g/100 mL, In water, 1.83 mg/L at 25 °C., Solubility in water: none | |

| Record name | TETRAMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.108 at 20 °C/20 °C, 1.11 g/cm³, Relative density (water = 1): 1.1 | |

| Record name | TETRAMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000708 [mmHg], 7.1X10-6 mm Hg at 30 °C, Vapor pressure, Pa at 20 °C:, Vapor pressure, Pa at 20 °C: 10 | |

| Record name | Tetramethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystalline solid, Colorless crystals | |

CAS No. |

7696-12-0, 66525-27-7 | |

| Record name | TETRAMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7696-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethrin [INN:ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007696120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066525277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13752 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetramethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z72930Q46K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

68-70 °C, MP: 60-80 °C /Technical/, 60-80 °C | |

| Record name | TETRAMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Tetramethrin on Insect Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethrin, a Type I synthetic pyrethroid insecticide, exerts its potent neurotoxic effects on insects by targeting voltage-gated sodium channels (VGSCs), crucial components for the generation and propagation of action potentials. This technical guide provides a comprehensive analysis of the molecular mechanism of action of this compound, focusing on its interaction with insect sodium channels. It details the electrophysiological consequences of this interaction, presents quantitative data on channel gating modifications, and outlines the experimental protocols used to elucidate these effects. Furthermore, this guide visualizes the key pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of this compound's neurotoxicity.

Introduction to this compound and its Target: The Insect Voltage-Gated Sodium Channel

This compound is a synthetic insecticide designed to mimic the activity of natural pyrethrins (B594832).[1] It is characterized by its rapid knockdown effect on a wide range of insect pests.[1] The primary molecular target of this compound and other pyrethroids is the voltage-gated sodium channel in the insect's nervous system.[1][2] These channels are transmembrane proteins that mediate the influx of sodium ions, leading to the depolarization phase of an action potential.[3] By disrupting the normal function of these channels, this compound induces hyperexcitation of the nervous system, leading to paralysis and eventual death of the insect.

This compound is classified as a Type I pyrethroid, which lacks an α-cyano group in its chemical structure. This structural feature distinguishes it from Type II pyrethrins and results in a characteristic "T" (tremor) syndrome in poisoned insects, as opposed to the "CS" (choreoathetosis-salivation) syndrome induced by Type II pyrethroids.

Electrophysiological Effects of this compound on Insect Sodium Channels

The interaction of this compound with insect sodium channels leads to profound alterations in their gating kinetics. Electrophysiological studies, primarily using voltage-clamp and patch-clamp techniques on preparations like crayfish giant axons and Xenopus oocytes expressing insect sodium channels, have revealed the following key effects:

-

Prolongation of the Sodium Current: this compound markedly prolongs the sodium current during membrane depolarization. This is a hallmark of pyrethroid action and is caused by the slowing of both channel activation and inactivation.

-

Induction of a Large Tail Current: Upon repolarization of the membrane, a large and slowly decaying sodium tail current is observed in the presence of this compound. This tail current represents the prolonged open state of the modified sodium channels.

-

Modification of a Fraction of Channels: Not all sodium channels in a neuron are modified by this compound at a given concentration. A population of channels with normal gating kinetics coexists with the modified, slow-kinetics channels.

-

Slowed Activation and Inactivation Kinetics: The this compound-modified channels exhibit remarkably slow activation and inactivation kinetics.

-

Hyperpolarizing Shift in Voltage Dependence: The voltage dependence of activation for the modified channels is shifted in the hyperpolarizing direction. This means the channels are more likely to open at more negative membrane potentials.

-

Use-Dependent Effects: The modification of sodium channels by this compound can be use-dependent, meaning that the effect is enhanced with repetitive stimulation or prolonged depolarization. However, some studies suggest that this compound can also bind to the closed state of the channel.

-

Stereospecificity: The action of this compound is highly stereospecific. The (+)-trans and (+)-cis isomers are significantly more active than their corresponding (-)-trans and (-)-cis isomers.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data extracted from various studies on the effects of this compound on sodium channel gating kinetics.

| Parameter | Organism/Preparation | This compound Concentration | Observed Effect | Reference |

| Voltage Dependence of Activation | Crayfish Giant Axons | 10⁻⁸ - 10⁻⁹ M | ~10-20 mV hyperpolarizing shift | |

| Activation Time Course (Modified Channels) | Crayfish Giant Axons | 10⁻⁸ - 10⁻⁹ M | 100 msec to 2 sec | |

| Inactivation Time Course (Modified Channels) | Crayfish Giant Axons | 10⁻⁸ - 10⁻⁹ M | 1 to 5 sec | |

| Tail Current Decay Time Course | Crayfish Giant Axons | 10⁻⁸ - 10⁻⁹ M | 20 to 600 msec | |

| Peak Sodium Current Reduction (First Depolarization) | Honeybee Antennal Lobe Neurons | Not specified | 6 ± 11% reduction | |

| Use-Dependent Peak Current Decrease | Honeybee Antennal Lobe Neurons | Not specified | Decreased to 69% of initial value |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to study the function of ion channels expressed in a heterologous system.

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated using collagenase treatment.

-

cRNA Injection: cRNA encoding the insect voltage-gated sodium channel α-subunit (and any auxiliary subunits) is injected into the oocytes.

-

Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is held at a negative potential (e.g., -100 mV).

-

Voltage steps are applied to elicit sodium currents, which are recorded and amplified.

-

-

This compound Application: this compound, dissolved in an appropriate solvent and diluted in the saline solution, is perfused into the chamber to observe its effects on the sodium currents.

Whole-Cell Patch-Clamp of Cultured Neurons or Acutely Dissociated Neurons

This technique allows for the recording of currents from the entire cell membrane.

-

Cell Preparation: Insect neurons are either cultured or acutely dissociated from ganglia.

-

Recording Setup: The cells are placed in a recording dish on the stage of an inverted microscope.

-

Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an internal solution mimicking the intracellular ionic composition.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Recording: The membrane potential is clamped at a holding potential, and voltage protocols are applied to record sodium currents.

-

Drug Application: this compound is applied to the bath solution via a perfusion system.

Visualizing the Mechanism of Action

Signaling Pathway of this compound Action

Caption: this compound's signaling pathway leading to insect paralysis.

Experimental Workflow for Studying this compound's Effects

Caption: Workflow for analyzing this compound's effects on sodium channels.

Logical Relationship of this compound Binding and Channel State

Caption: this compound's effect on sodium channel state transitions.

Molecular Binding Site

Computational modeling and site-directed mutagenesis studies have begun to elucidate the binding site for pyrethroids on the insect sodium channel. While the precise interactions for this compound are still under investigation, it is believed to bind to a receptor site formed by several transmembrane segments of the channel protein, likely within the pore domain. The "dual receptor site" hypothesis suggests that pyrethroids may interact with two distinct sites to effectively lock the channel in an open state. Knockdown resistance (kdr) mutations, which confer resistance to pyrethroids, are often found in regions thought to be part of or allosterically linked to these binding sites.

Conclusion

This compound's mechanism of action on insect sodium channels is a well-characterized example of targeted neurotoxicity. By binding to the open state of the channel, it profoundly alters its gating kinetics, leading to prolonged sodium influx and hyperexcitability of the nervous system. This in-depth understanding of its molecular interactions, electrophysiological consequences, and binding site characteristics is crucial for the development of novel insecticides, the management of insecticide resistance, and the assessment of potential off-target effects. The experimental approaches and data presented in this guide provide a solid foundation for researchers and professionals working in these fields.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Tetramethrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethrin is a potent, broad-spectrum synthetic pyrethroid insecticide known for its rapid knockdown effect on a wide range of pests.[1][2] As a first-generation pyrethroid, it was developed to mimic the insecticidal properties of naturally occurring pyrethrins (B594832) from chrysanthemum flowers, but with enhanced stability.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for its analysis and characterization. This information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical Identity and Structure

This compound, chemically known as (1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate, is a complex ester.[2] It is synthesized through the esterification of chrysanthemic acid with 3,4,5,6-tetrahydrophthalimidomethyl alcohol.[3] The commercial product is a racemic mixture of four stereoisomers due to two chiral centers in the chrysanthemic acid moiety. The cis:trans ratio of these isomers is typically around 1:4. The [1R,trans] isomer is the most biologically active, followed by the [1R,cis] isomer.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 7696-12-0 |

| Molecular Formula | C₁₉H₂₅NO₄ |

| Molecular Weight | 331.41 g/mol |

| IUPAC Name | (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

| Synonyms | Phthalthrin, Neo-Pynamin |

Physical and Chemical Properties

This compound is a white to colorless crystalline solid with a slight, pyrethrum-like odor. It is stable to heat but can be unstable when exposed to light and air.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Physical State | Crystalline Solid |

| Appearance | White to colorless crystals |

| Odor | Slight pyrethrum-like |

| Melting Point | 65 - 80 °C |

| Boiling Point | 185-190°C at 0.1 mmHg |

| Density | 1.108 g/cm³ at 20 °C |

| Vapor Pressure | 1.58 × 10⁻⁵ mmHg at 25 °C |

| Water Solubility | 1.83 mg/L at 25 °C |

| Solubility in Organic Solvents | Soluble in acetone, methanol (B129727), and xylene |

| Octanol-Water Partition Coefficient (log Kow) | 4.73 |

Experimental Protocols

Determination of Melting Point

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, to ensure accurate measurement.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Determination of Water Solubility (Column Elution Method)

Methodology:

-

Column Preparation: A column is packed with an inert carrier material, which is then coated with an excess of this compound.

-

Elution: Water is passed through the column at a slow, constant flow rate to ensure that the water becomes saturated with this compound.

-

Equilibration: The system is allowed to equilibrate at a constant temperature (e.g., 25 °C).

-

Sample Collection: A known volume of the aqueous eluate is collected.

-

Analysis: The concentration of this compound in the collected eluate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The water solubility is expressed as the mass of this compound per unit volume of water (e.g., mg/L).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Methodology:

-

Standard and Sample Preparation: A standard stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile). The sample to be analyzed is also dissolved in the mobile phase.

-

Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 reversed-phase column is used.

-

Mobile Phase: A mixture of methanol and water (e.g., 78:22 v/v) is typically used as the mobile phase.

-

Injection: A small volume (e.g., 20 µL) of the standard or sample solution is injected into the chromatograph.

-

Separation: The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase in the column.

-

Detection: The detector measures the absorbance of the eluting components at a specific wavelength (e.g., 230 nm).

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample to the peak area of the standard of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Methodology:

-

Sample Extraction: this compound is extracted from the sample matrix (e.g., environmental samples) using a suitable solvent like acetonitrile (B52724) or dichloromethane.

-

Cleanup: The extract is purified using solid-phase extraction (SPE) to remove interfering substances.

-

GC Separation: The purified extract is injected into a gas chromatograph, where it is vaporized and separated on a capillary column. The oven temperature is programmed to increase gradually to ensure good separation of the components.

-

MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (e.g., by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.

-

Identification and Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification can be achieved by comparing the ion abundance of the sample to that of a known standard.

Mechanism of Action: Neurotoxicity

This compound is a Type I pyrethroid, meaning it lacks an alpha-cyano group in its structure. Its primary mode of action is the disruption of the nervous system of insects.

Signaling Pathway

This compound targets the voltage-gated sodium channels on the axons of neurons. It binds to a specific site on the channel protein and modifies its gating kinetics. Specifically, it prolongs the opening of the sodium channels, leading to a persistent influx of sodium ions into the neuron. This results in repetitive nerve impulses, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.

Caption: Signaling pathway of this compound's neurotoxic action.

Experimental Workflow: Patch-Clamp Electrophysiology

The effect of this compound on sodium channels can be studied using the patch-clamp technique, which allows for the measurement of ion flow through individual channels in a cell membrane.

Caption: Experimental workflow for patch-clamp analysis of this compound.

Synthesis

As previously mentioned, this compound is synthesized via the esterification of chrysanthemic acid with N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide. This reaction typically involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, to facilitate the ester formation. The stereochemistry of the final product is dependent on the stereochemistry of the chrysanthemic acid starting material.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, a widely used synthetic pyrethroid insecticide. The information presented, including its chemical identity, physical constants, analytical methodologies, and mechanism of action, serves as a valuable resource for researchers, scientists, and professionals in drug development. The provided experimental protocols offer a foundation for the accurate characterization and quantification of this important compound. A thorough understanding of these properties is crucial for its safe and effective use, as well as for the development of new and improved insecticidal agents.

References

An In-depth Technical Guide to the Synthesis and Stereoisomers of Tetramethrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethrin is a potent, broad-spectrum synthetic pyrethroid insecticide, first synthesized in 1964.[1] As a member of the Type I pyrethroids, it is characterized by its rapid knockdown activity against a wide range of flying and crawling insects, making it a common component in household and public health insecticide formulations.[2][3] Chemically, this compound is an ester formed from chrysanthemic acid and N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide.[1] The presence of two chiral centers in the chrysanthemic acid moiety results in the existence of multiple stereoisomers, each exhibiting distinct biological activities. This guide provides a detailed examination of the synthesis of this compound and the chemical basis and significance of its stereoisomers.

Stereoisomers of this compound

The insecticidal properties of this compound are intrinsically linked to its stereochemistry. The core of this stereoisomerism lies in the cyclopropane (B1198618) ring of the chrysanthemic acid portion of the molecule. This acid has two chiral centers at carbons 1 and 3, leading to four possible stereoisomers.[4]

These isomers are categorized based on two factors:

-

Geometric Isomerism (cis/trans): This describes the relative orientation of the carboxyl group and the isobutenyl side chain on the cyclopropane ring.

-

Optical Isomerism (R/S): This refers to the absolute configuration at the chiral centers.

The four stereoisomers of chrysanthemic acid are:

-

(1R,3R)-trans-chrysanthemic acid, also known as (+)-trans-chrysanthemic acid

-

(1S,3S)-trans-chrysanthemic acid, also known as (-)-trans-chrysanthemic acid

-

(1R,3S)-cis-chrysanthemic acid, also known as (+)-cis-chrysanthemic acid

-

(1S,3R)-cis-chrysanthemic acid, also known as (-)-cis-chrysanthemic acid

Since the alcohol moiety, N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide, is achiral, the esterification with the four isomers of chrysanthemic acid results in four corresponding stereoisomers of this compound. Commercial this compound is typically a racemic mixture of these four stereoisomers, with a cis:trans ratio of approximately 1:4.

The biological activity is highly dependent on the specific isomer. The (1R)-isomers exhibit significantly higher insecticidal activity than their (1S)-counterparts. Specifically, the (1R,3R)-trans isomer is the most biologically active , followed by the (1R,3S)-cis isomer. Consequently, enriched formulations, such as d-tetramethrin (B74589) (also known as Neo-Pynamin Forte), contain a higher proportion of the more potent (1R)-isomers, typically a 1:4 mixture of (1R,cis) and (1R,trans) isomers, to enhance efficacy.

Synthesis of this compound

The industrial synthesis of this compound is a convergent process that involves the separate preparation of its two key precursors—the chrysanthemic acid component and the alcohol component—followed by their esterification.

Synthesis of Chrysanthemic Acid

Chrysanthemic acid is produced industrially through a cyclopropanation reaction. A common method involves the reaction of a diene, such as 2,5-dimethyl-2,4-hexadiene, with an ester of a diazoacetic acid, followed by hydrolysis. This process typically yields a mixture of cis and trans isomers that may require separation or can be used directly to produce racemic this compound.

Enantioselective syntheses have also been developed to produce specific, more active isomers like (1R)-trans-chrysanthemic acid. These methods often employ chiral catalysts or starting materials derived from natural sources.

Synthesis of N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide

The alcohol precursor is synthesized in a two-step process:

-

Step A: Formation of the Imide: 3,4,5,6-Tetrahydrophthalic anhydride (B1165640) reacts with ammonia (B1221849) or a source of ammonia to form 3,4,5,6-tetrahydrophthalimide.

-

Step B: Hydroxymethylation: The resulting imide is then reacted with formaldehyde (B43269) (formalin) under basic conditions to yield N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide. An alternative patented method involves the hydroxymethylation of phthalimide (B116566) followed by selective reduction of the aromatic ring.

Final Step: Esterification

The final step in this compound synthesis is the esterification of the chrysanthemic acid (or its more reactive acid chloride derivative) with N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide. This reaction is typically carried out in the presence of a coupling agent or under conditions that facilitate the removal of water to drive the reaction to completion.

Experimental Protocols

Protocol: Synthesis of this compound via Esterification of Chrysanthemoyl Chloride with N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide

This protocol is a representative example based on common esterification procedures for pyrethroids.

Materials:

-

(1RS)-cis/trans-Chrysanthemoyl chloride

-

N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide

-

Anhydrous toluene (B28343) (solvent)

-

Pyridine (B92270) (acid scavenger)

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

Reaction Setup: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide (1.0 eq) and pyridine (1.2 eq) in anhydrous toluene (200 mL).

-

Addition of Acid Chloride: Cool the solution to 0-5 °C using an ice bath. Dissolve (1RS)-cis/trans-chrysanthemoyl chloride (1.05 eq) in anhydrous toluene (50 mL) and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over a period of 60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and quench by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 5% HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound product as a viscous oil or solid.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

Quantitative Data

The efficacy of this compound and its enriched formulations is best understood through quantitative analysis of the biological activity of its constituent isomers.

Table 1: Relative Insecticidal Activity of this compound Isomers

| Stereoisomer | Configuration | Relative Knockdown Activity (Housefly) | Relative Lethal Activity (Housefly) |

| d-trans-tetramethrin | (1R,3R) | Most Active | Most Active |

| d-cis-tetramethrin | (1R,3S) | Active | Active |

| l-trans-tetramethrin | (1S,3S) | Low Activity | Low Activity |

| l-cis-tetramethrin | (1S,3R) | Low Activity | Low Activity |

| Racemic this compound | Mixture | 1.00 (Baseline) | 1.00 (Baseline) |

| d-Tetramethrin | (1R,cis/trans) | ~2x Racemic | ~2x Racemic |

Data compiled and generalized from multiple sources. The exact ratios can vary depending on the target insect species and test conditions.

Table 2: Composition of Commercial this compound Products

| Product Name | Stereoisomeric Composition | Typical cis:trans Ratio | Key Characteristic |

| This compound (racemic) | (1RS, cis/trans) | ~20:80 | Standard mixture of all four isomers. |

| d-Tetramethrin | (1R, cis/trans) | ~20:80 | Enriched in the highly active (1R) isomers. |

Conclusion

This compound remains a valuable insecticide due to its rapid action and relatively low mammalian toxicity. A thorough understanding of its synthesis and stereochemistry is critical for its efficient production and application. The synthesis is a classic example of a convergent chemical process, while the stereoisomerism highlights the principle of chiral specificity in biological systems. The development of stereochemically enriched products like d-tetramethrin demonstrates the successful application of chemical principles to create more effective and targeted pest control agents, reducing the overall environmental load by minimizing the use of less active or inactive isomers.

References

- 1. This compound (EHC 98, 1990) [inchem.org]

- 2. This compound (UK PID) [inchem.org]

- 3. This compound CAS NO.7696-12-0 - Insecticide - lonye Technology limited_cyfluthrin_gibberellic acid_paclobutrazol_etofenprox_feed acidifier_canthaxanthin_dmpt_trimethyl orthoacetate_triethyl orthoacetate_orthoester_DAAM_ ADH_enzyme_aerosol [lonyetech.com]

- 4. Chrysanthemic acid - Wikipedia [en.wikipedia.org]

The Metabolic Odyssey of Tetramethrin in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of tetramethrin in mammals. This compound, a synthetic pyrethroid insecticide, undergoes extensive biotransformation, leading to a diverse array of metabolites that are subsequently eliminated from the body. Understanding these metabolic routes is crucial for assessing its toxicological profile and for the development of safer and more effective compounds. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the core metabolic pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

This compound is readily absorbed in mammals following oral administration and is rapidly metabolized and eliminated.[1][2] The metabolic fate of this compound is significantly influenced by its isomeric form, with the trans- and cis-isomers exhibiting different pharmacokinetic profiles and excretion patterns.[1][2] Generally, the trans-isomer is more rapidly hydrolyzed, while the cis-isomer is more resistant to ester cleavage and is primarily metabolized through oxidative pathways.[3]

Pharmacokinetics

Studies in rats have shown that the plasma concentration of this compound isomers fits a two-compartmental open model.[2] The terminal half-life in plasma is longer for the trans-isomer (125 minutes) compared to the cis-isomer (72 minutes).[2]

Excretion

The primary routes of excretion for this compound and its metabolites are urine and feces. The isomeric configuration dictates the predominant route. For the trans-isomer, a significant portion of the administered dose is excreted in the urine, whereas the cis-isomer is primarily eliminated through the feces.[1][2][4] Within seven days of a single oral dose, the radiolabeled compound is almost completely eliminated.[1][4]

Core Metabolic Pathways

The metabolism of this compound in mammals proceeds through two main phases of reactions. Phase I reactions involve hydrolysis and oxidation, which introduce or expose functional groups. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.[5][6]

Phase I Metabolism: Hydrolysis and Oxidation

The initial and most significant metabolic step for many pyrethroids, including this compound, is the cleavage of the ester linkage by carboxylesterases, primarily in the liver.[3][7] This hydrolysis yields the corresponding chrysanthemic acid and 3,4,5,6-tetrahydrophthalimidomethyl alcohol moieties.

Oxidative metabolism, mediated by cytochrome P450 (CYP) enzymes, occurs at several positions on both the acid and alcohol moieties.[8][9] Key oxidative reactions include hydroxylation of the isobutenyl group on the chrysanthemic acid portion and hydroxylation of the cyclohexene (B86901) ring of the 3,4,5,6-tetrahydrophthalimide (B1345106) moiety.[8] Further oxidation can lead to the formation of dicarboxylic acids.[1]

dot

Caption: Overview of this compound Metabolism in Mammals.

Phase II Metabolism: Conjugation

The metabolites formed during Phase I, which now possess hydroxyl or carboxyl groups, undergo conjugation with endogenous molecules such as glucuronic acid, sulfate, and sulfonic acid.[5] These conjugation reactions, catalyzed by transferase enzymes, significantly increase the water solubility of the metabolites, facilitating their excretion from the body.[5] Sulfonic acid conjugates have been identified as major fecal metabolites of this compound in rats.[1][8]

dot

Caption: Detailed Metabolic Transformations of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from metabolic studies of this compound in rats.

Table 1: Excretion of ¹⁴C-Labeled this compound in Rats (% of Administered Dose)

| Isomer | Route of Administration | Dose (mg/kg) | Urine (%) | Feces (%) | Reference |

| trans | Oral | 2 | 42-58 | 38-58 | [1][4] |

| trans | Oral | 250 | 42-58 | 38-58 | [1][4] |

| cis | Oral | 2 | 9-31 | 66-91 | [1][4] |

| cis | Oral | 250 | 9-31 | 66-91 | [1][4] |

| trans | Intravenous | 0.25 | 64 | 29 | [2] |

| cis | Intravenous | 0.25 | 26 | 69 | [2] |

Table 2: Pharmacokinetic Parameters of this compound Isomers in Rat Plasma

| Isomer | Terminal Half-life (t½) | Reference |

| trans | 125 minutes | [2] |

| cis | 72 minutes | [2] |

Table 3: Major Metabolites Identified in Rat Excreta

| Metabolite | Abbreviation | Found in | Reference |

| 3,4,5,6-Tetrahydrophthalimide | TPI | Urine, Feces, Bile | [2] |

| N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide | MTI | Plasma, Urine, Feces | [2] |

| Cyclohexane-1,2-dicarboximide | HPI | Urine, Feces | [2] |

| 3-Hydroxy-cyclohexane-1,2-dicarboximide | 3-OH-HPI | Urine | [8][10] |

| Sulphonate Derivatives | - | Feces (major) | [1][8] |

| Dicarboxylic Acid Derivatives | - | Urine, Feces | [1] |

Experimental Protocols

The understanding of this compound metabolism has been largely derived from studies in rats using radiolabeled compounds. Below are summarized methodologies from key cited experiments.

Animal Studies and Dosing

-

Animal Model: Male Sprague-Dawley rats have been commonly used.[1][2][10]

-

Compound Administration: Single oral gavage of ¹⁴C-labeled (1RS, trans)- or (1RS, cis)-tetramethrin dissolved in a suitable vehicle (e.g., corn oil) at doses ranging from 2 to 250 mg/kg body weight.[1][4] Intravenous administration has also been used to study pharmacokinetics.[2]

-

Sample Collection: Urine and feces were collected at regular intervals for up to 7 days post-administration.[1] Blood samples were collected for pharmacokinetic analysis.[2]

Metabolite Identification and Quantification

-

Extraction: Metabolites were extracted from urine, feces, and tissues using appropriate organic solvents.

-

Chromatographic Separation: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) were employed to separate the various metabolites.[1][8][10]

-

Structural Elucidation: The chemical structures of the isolated metabolites were determined using spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1][8][10]

-

Quantification: The amount of each metabolite was quantified by measuring the radioactivity of the corresponding chromatographic peaks.

dot

Caption: General Experimental Workflow for this compound Metabolism Studies.

Analytical Methods for Metabolite Detection

-

Gas Chromatography/Mass Spectrometry (GC/MS): A common analytical technique for the determination of pyrethroid metabolites in biological samples, particularly urine.[11][12]

-

Sample Preparation: Urine samples are typically subjected to enzymatic hydrolysis to cleave conjugates, followed by extraction and derivatization to increase the volatility and thermal stability of the metabolites for GC analysis.[12]

-

Derivatization: Silylation is a common derivatization technique used for pyrethroid metabolites.[12]

-

Detection: The derivatized metabolites are then analyzed by GC/MS, which provides both high sensitivity and specificity for their identification and quantification.[11][12]

Conclusion

The metabolic pathways of this compound in mammals are well-characterized, involving a series of hydrolysis, oxidation, reduction, and conjugation reactions. The isomeric form of this compound plays a critical role in determining its metabolic fate and excretion profile. The rapid and extensive metabolism of this compound contributes to its relatively low toxicity in mammals compared to insects.[3] This in-depth understanding of its biotransformation is essential for risk assessment and the continued development of safe and effective insecticides. Further research could focus on inter-species differences in metabolism and the specific roles of individual cytochrome P450 and carboxylesterase isoforms.

References

- 1. Metabolism of this compound isomers in rat: II. Identification and quantitation of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics and metabolism of (1R, cis)- and (1R, trans)-tetramethrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation, metabolism and toxicity of synthetic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Biotransformation and enzymatic reactions of synthetic pyrethroids in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (UK PID) [inchem.org]

- 8. Metabolism of this compound isomers in rat. I. Identification of a sulphonic acid type of conjugate and reduced metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PYRETHROID INSECTICIDES: ISOFORM-DEPENDENT HYDROLYSIS, INDUCTION OF CYTOCHROME P450 3A4 AND EVIDENCE ON THE INVOLVEMENT OF THE PREGNANE X RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of this compound isomers in rat. III. Stereochemistry of reduced metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analytical Method for Pyrethroid Metabolites in Urine of the Non-Occupationally Exposed Population by Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetramethrin CAS number and IUPAC name

An In-depth Technical Guide to Tetramethrin

Abstract

This compound is a broad-spectrum, synthetic pyrethroid insecticide known for its rapid knockdown effect on a wide range of pests. As a member of the Type I pyrethroids, its primary mechanism of action involves the disruption of neuronal activity in insects by targeting voltage-gated sodium channels. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, mechanism of action, metabolic pathways, and relevant experimental protocols. The information is tailored for researchers, scientists, and professionals in drug development and environmental science, presenting quantitative data in structured tables and illustrating key biological and experimental processes with detailed diagrams.

Chemical Identity

This compound is the common name for a complex mixture of stereoisomers. Its chemical identity is defined by a specific CAS number and IUPAC nomenclature.

-

IUPAC Name : (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[5][6]

-

Synonyms : Phthalthrin, Neo-Pynamin, Bioneopynamin, SP-1103[1][3][7]

The commercial product is typically a racemic mixture of four stereoisomers, with a cis:trans ratio of approximately 1:4.[7] The [1R,trans] isomer is recognized as the most biologically active.[7]

Physicochemical and Toxicological Data

Quantitative data regarding the physical, chemical, and toxicological properties of this compound are summarized below for clear reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | White crystalline solid | [1][6] |

| Melting Point | 60 - 80 °C | [6][7] |

| Water Solubility | 4.6 mg/L (30 °C) | [7] |

| Density (d²⁰) | 1.108 g/cm³ | [7] |

| Vapor Pressure (20 °C) | 4.67 x 10⁻³ mPa | [7] |

| Stability | Stable to heat; unstable in light, air, and alkaline conditions | [7] |

Table 2: Toxicological Profile

| Test | Species | Route | Value | Reference |

| Acute LC₅₀ (96-h) | Fish (Two species) | Aquatic | ~20 µg/L | [7] |

| Acute LC₅₀ (48-h) | Killifish | Aquatic | ~200 µg/L | [7] |

| Inhalation LC₅₀ | Rat | Inhalation | >1180 mg/m³ | [7] |

| NOEL (91-day) | Rat (Wistar) | Oral (diet) | 3000 mg/kg | [7] |

| NOEL (6-month) | Rat | Oral (diet) | 200 mg/kg (males), 300 mg/kg (females) | [7] |

| NOEL (Aquatic) | Daphnia pulex | Aquatic | 50 µg/L | [7] |

Synthesis and Mechanism of Action

Chemical Synthesis

This compound was first synthesized in 1964.[1][7] The synthesis is achieved through the esterification of chrysanthemic acid (specifically, (1RS,cis,trans)-2,2-dimethyl-3-(2,2-dimethylvinyl)-cyclopropanecarboxylic acid) with 3,4,5,6-tetrahydrophthalimidomethyl alcohol.[7]

Mechanism of Action

This compound is a Type I pyrethroid insecticide that acts as a potent neurotoxin in insects.[8][9] Its primary target is the voltage-gated sodium channels located in the neuronal membranes.[9][10] this compound binds to these channels and modifies their gating kinetics, prolonging their open state during depolarization.[8] This action leads to a persistent influx of sodium ions, resulting in repetitive nerve firing, hyperexcitation, paralysis, and ultimately, the death of the insect.[8][9][10]

Metabolism and Degradation

Mammalian Metabolism

In mammals, this compound is readily absorbed and metabolized. The primary metabolic reactions include ester cleavage, oxidation at multiple sites on both the acid and alcohol moieties, and subsequent conjugation with glucuronic acid before excretion.[7]

Environmental Degradation

This compound is susceptible to degradation in the environment through abiotic and biotic processes. It is unstable in the presence of light and air.[7] In aqueous environments, it undergoes rapid photolysis with a half-life of less than a day.[8] Microbial degradation has also been documented, with studies identifying specific bacterial strains capable of using this compound as a carbon source.[11] The microbial degradation pathway typically begins with the cleavage of the carboxylester bond.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of this compound in various matrices. Below are summaries of established analytical protocols.

Analysis in Environmental Samples (HPLC-DAD)

This method is suitable for the determination of this compound in water samples.[12]

-

Objective : To quantify this compound residues in environmental water.

-

Sample Preparation :

-

Extraction : Perform liquid-liquid extraction (LLE) on the water sample using an appropriate organic solvent (e.g., n-hexane).[12]

-

Concentration : Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution : Reconstitute the residue in a known volume of the mobile phase.

-

-

Instrumentation : High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).

-

Chromatographic Conditions :

-

Quantification : Generate a calibration curve using a series of this compound standards of known concentrations (e.g., 10–100 µg/mL).[12] Determine the concentration in the sample by comparing its peak area to the calibration curve.

Analysis of Technical Grade Product (GC-FID)

This protocol is used for analyzing the purity of technical grade this compound.[7]

-

Objective : To determine the concentration of this compound in technical products or formulations.

-

Sample Preparation :

-

Dissolve a precisely weighed amount of the technical grade sample in acetone.

-

Add an internal standard (e.g., tributoxyethyl phosphate) to the solution to improve quantitative accuracy.[7]

-

-

Instrumentation : Gas Chromatography with Flame Ionization Detector (GC-FID).[7]

-

Chromatographic Conditions :

-

Quantification : Compare the peak area ratio of this compound to the internal standard against a calibration curve prepared with analytical standards. The retention time for this compound under these conditions is approximately 12.4 minutes.[7]

References

- 1. This compound (UK PID) [inchem.org]

- 2. nj.gov [nj.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound, 7696-12-0 [thegoodscentscompany.com]

- 5. This compound | CAS 7696-12-0 | LGC Standards [lgcstandards.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound (EHC 98, 1990) [inchem.org]

- 8. grokipedia.com [grokipedia.com]

- 9. toxno.com.au [toxno.com.au]

- 10. youtube.com [youtube.com]

- 11. Novel Mechanism and Kinetics of this compound Degradation Using an Indigenous Gordonia cholesterolivorans A16 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to the Photodegradation Pathways of Tetramethrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the photodegradation pathways of Tetramethrin, a synthetic pyrethroid insecticide. The information presented herein is intended to support research, environmental fate analysis, and the development of more stable and environmentally benign pesticide formulations.

Executive Summary

This compound, a potent insecticide, is susceptible to degradation upon exposure to sunlight. This photodegradation is a critical factor in its environmental persistence and efficacy. The primary photodegradation pathways involve photooxidation of the isobutenyl moiety in the chrysanthemic acid portion of the molecule, leading to the formation of epoxides, hydroperoxides, and subsequent cleavage products. Ester bond cleavage also occurs, though it is considered a minor pathway. The degradation of this compound on surfaces exposed to sunlight is rapid, with a reported half-life of approximately one hour under simulated sunlight conditions. This guide details the identified photoproducts, summarizes the available quantitative data, and provides representative experimental protocols for studying its photodegradation.

Photodegradation Pathways of this compound

The photodegradation of this compound is a complex process involving several key chemical transformations. The primary site of photochemical reaction is the chrysanthemic acid moiety, specifically the isobutenyl group.

When exposed to sunlight as a thin film, trans-Tetramethrin undergoes rapid degradation[1]. The major identified photoproducts result from oxidation reactions, including the formation of (1RS)-epoxides and an allylic hydroperoxide at the isobutenyl group. Further oxidation can lead to the formation of an aldehyde derivative. Ozonolysis can also occur, resulting in the cleavage of the double bond to form a caronaldehyde derivative. While ester bond cleavage is a known photodegradation pathway for pyrethroids, for this compound, the formation of chrysanthemic acid and N-(hydroxymethyl)-tetrahydrophthalimide are considered minor pathways[1].

Below is a diagram illustrating the major photodegradation pathways of this compound.

Quantitative Data on this compound Photodegradation

Quantitative data on the photodegradation of this compound is limited. The most significant finding is its rapid degradation on surfaces. A specific quantum yield for this compound has not been prominently reported in the reviewed literature.

| Parameter | Value | Conditions | Reference |

| Photodegradation Half-life | ~1 hour | On glass films exposed to a sunlamp. | [1] |

Experimental Protocols for Studying this compound Photodegradation

A detailed experimental protocol for the photodegradation of this compound can be designed based on methodologies used for other pyrethroids and the specific information available for this compound. The following represents a comprehensive workflow.

Sample Preparation and Irradiation

-

Preparation of this compound Thin Film: A solution of this compound in a volatile solvent (e.g., acetone (B3395972) or hexane) is prepared at a known concentration. A precise volume of this solution is applied to an inert surface, such as a glass plate or petri dish, to achieve a thin film of a specified thickness (e.g., 0.1-0.3 mg/cm²) after solvent evaporation[1].

-

Irradiation: The prepared samples are exposed to a light source that simulates sunlight. This can be natural sunlight or a laboratory solar simulator (e.g., a xenon arc lamp) with a filter to cut off wavelengths below 290 nm to mimic environmental conditions. The intensity of the light source should be monitored throughout the experiment using a calibrated radiometer. Control samples are kept in the dark under the same temperature and atmospheric conditions to account for any non-photolytic degradation.

Sample Extraction and Analysis

-

Extraction: At predetermined time intervals, the irradiated and dark control samples are washed with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) to extract this compound and its photoproducts. The extraction efficiency should be determined by fortifying control plates with a known amount of this compound and performing the extraction procedure.

-

Analysis by High-Performance Liquid Chromatography (HPLC): The extracts are analyzed by HPLC with a UV detector to quantify the remaining this compound and its degradation products. A C18 reversed-phase column is typically used for the separation of pyrethroids.

-

Column: Supelcosil™ LC-18-DB (4.6 x 250mm, 5µm particle size)[2].

-

Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and water (e.g., 78:22, v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection Wavelength: 220 nm.

-

-

Identification of Photoproducts by Gas Chromatography-Mass Spectrometry (GC-MS): The chemical structures of the degradation products are identified using GC-MS. The sample extracts may require derivatization to improve the volatility and chromatographic properties of the analytes.

-

Sample Preparation: The extracts are concentrated and may be derivatized (e.g., silylation) if necessary.

-

GC Conditions: A capillary column suitable for pesticide analysis (e.g., HP-5ms) is used with a temperature-programmed oven.

-

MS Conditions: Electron ionization (EI) is typically used, and mass spectra are recorded over a suitable mass range. The identification of photoproducts is achieved by comparing their mass spectra with reference spectra in a library (e.g., NIST) and, if possible, by comparison with authentic standards.

-

The following diagram outlines a typical experimental workflow for a this compound photodegradation study.

References

A Technical Guide to the Stereoselective Biological Activity of Tetramethrin Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of tetramethrin's stereoisomers. This compound is a widely used synthetic pyrethroid insecticide, valued for its rapid knockdown effect on household and public health pests.[1][2][3] As a chiral compound with two stereogenic centers, this compound exists as a mixture of four stereoisomers: ([1R,trans], [1R,cis], [1S,trans], and [1S,cis]).[4] These enantiomers and diastereomers often exhibit significant differences in their biological activities, including insecticidal efficacy, mammalian toxicity, and environmental fate.[5] Understanding this stereoselectivity is critical for developing more potent, specific, and environmentally benign pesticides.

Mechanism of Action: A Stereospecific Interaction

Like other pyrethroids, this compound's primary mode of action is the disruption of nerve function. It targets the alpha-subunit of voltage-gated sodium channels in neuronal cell membranes.[6] By binding to the channel, this compound modifies its gating kinetics, delaying the closure of the channel after an action potential. This leads to a prolonged influx of sodium ions, causing membrane depolarization and repetitive neuronal discharges.[6] The continuous firing of nerves results in paralysis and ultimately the death of the insect.

This interaction is highly stereospecific. The 1R-isomers are significantly more potent in modifying sodium channel function compared to their 1S counterparts.[6] While the 1S forms do not actively modify channel function, they can competitively block the binding of the active 1R isomers, illustrating a complex interaction at the molecular target.[6]

Caption: General mechanism of Type I pyrethroid neurotoxicity.

Quantitative Data on Biological Activity

The biological activity of this compound is markedly different across its four stereoisomers. The [1R,trans] and [1R,cis] isomers are generally the most biologically active. Commercial products like d-tetramethrin (B74589) are often enriched with the more active d-isomers ([1R,trans] and [1R,cis]) to enhance insecticidal properties.[5][7]

d-Tetramethrin, which is composed of d-cis and d-trans isomers, demonstrates significantly higher insecticidal activity compared to the racemic mixture.[7] It exhibits about twice the killing activity against houseflies, mosquitoes, and cockroaches in topical applications and possesses a superior knockdown and flushing-out effect.[7] The [1R,trans] isomer is recognized as the most biologically active of the four.[4]

| Parameter | d-Tetramethrin vs. Racemic this compound | Target Pests | Key Finding | Reference |

| Killing Activity | ~2x stronger | Housefly, Mosquito, Cockroach | d-isomers are significantly more lethal. | [7] |

| Knockdown Activity | Superior | Housefly, Mosquito, Cockroach | d-isomers provide faster incapacitation. | [7] |

| Flushing-Out Activity | Superior | Cockroach | d-isomers are more effective at forcing pests from hiding. | [7] |

Stereoselectivity is also evident in the toxicity of this compound to non-target organisms. Studies on mammalian cells and aquatic life reveal that specific enantiomers carry a higher risk.

| Organism/System | Isomer Comparison | Metric | Key Finding | Reference |

| PC12 Cells (Rat) | trans (+)-1R,3R-tetramethrin vs. other isomers | Inhibition Effect | The trans (+)-1R,3R isomer had the strongest inhibitory (toxic) effect on these neuronal cells. | [8][9][10] |

| Zebrafish (Embryo) | (+)-Tet vs. (±)-Tet vs. (−)-Tet | 96h LC₅₀ | (+)-Tet was most toxic (LC₅₀: 0.49 mg/L), followed by the racemate (0.57 mg/L) and then (−)-Tet (>1 mg/L). | [11] |

| Zebrafish (Juvenile) | (+)-Tet vs. (±)-Tet vs. (−)-Tet | Mortality | High concentrations of (+)-trans-Tet caused 6.2 times higher mortality than (−)-Tet. | [11] |